Acide 4-fluoropyridine-3-boronique

Vue d'ensemble

Description

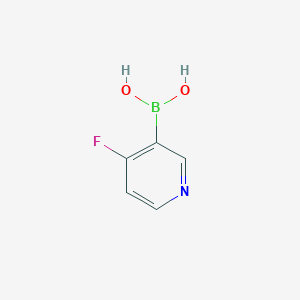

4-Fluoropyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

Synthèse des pyridines fluorées

L'acide 4-fluoropyridine-3-boronique joue un rôle crucial dans la synthèse des pyridines fluorées . Les fluoropyridines présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement électroattracteurs dans le cycle aromatique . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .

Radiothérapie locale du cancer

Des méthodes de synthèse de pyridines substituées par F 18 pour la radiothérapie locale du cancer ont été présentées . Les méthodes de synthèse pour la préparation de 2-, 3-, 4-fluoropyridines et de di- et poly-fluoropyridines sont examinées ainsi que quelques voies de synthèse vers les pyridines substituées par 18 F .

Composés biologiquement actifs

L'this compound est utilisé dans la synthèse de composés biologiquement actifs . Ces composés présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .

Applications de détection

Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans divers domaines de recherche . Leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection .

Manipulation et modification des protéines

L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique, de la manipulation et de la modification des protéines <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg

Mécanisme D'action

Target of Action

Boronic acids, including 4-fluoropyridine-3-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be considered the organic groups involved in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 4-Fluoropyridine-3-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-Fluoropyridine-3-boronic acid transfers its organic group from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have good stability and reactivity .

Result of Action

The result of 4-Fluoropyridine-3-boronic acid’s action in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Fluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound is generally considered environmentally benign .

Analyse Biochimique

Biochemical Properties

4-Fluoropyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Fluoropyridine-3-boronic acid is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in 4-Fluoropyridine-3-boronic acid acts as a nucleophile, facilitating the transmetalation step in the coupling reaction .

Additionally, 4-Fluoropyridine-3-boronic acid has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of 4-Fluoropyridine-3-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoropyridine-3-boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell cycle regulation and apoptosis .

Moreover, 4-Fluoropyridine-3-boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within cells. These effects on cellular processes highlight the potential of 4-Fluoropyridine-3-boronic acid as a tool for studying cellular function and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoropyridine-3-boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to the active sites of enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the reversible covalent bond formation between the boronic acid group and the hydroxyl groups of serine or threonine residues can inhibit the activity of serine proteases .

In addition to enzyme inhibition, 4-Fluoropyridine-3-boronic acid can also affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. The ability of 4-Fluoropyridine-3-boronic acid to influence gene expression underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

The effects of 4-Fluoropyridine-3-boronic acid over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that 4-Fluoropyridine-3-boronic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. The stability of the compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Long-term exposure to 4-Fluoropyridine-3-boronic acid in cell culture experiments has revealed that the compound can have sustained effects on cellular function. For example, prolonged treatment with 4-Fluoropyridine-3-boronic acid can lead to persistent changes in gene expression and metabolic activity, indicating that the compound can exert long-lasting effects on cells .

Dosage Effects in Animal Models

The effects of 4-Fluoropyridine-3-boronic acid at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity. There is a threshold beyond which the compound can exhibit toxic or adverse effects .

At therapeutic doses, 4-Fluoropyridine-3-boronic acid has been found to modulate enzyme activity and gene expression in a manner consistent with its proposed mechanism of action. At higher doses, the compound can cause toxicity, manifesting as cellular damage, inflammation, and organ dysfunction. These findings highlight the importance of optimizing the dosage of 4-Fluoropyridine-3-boronic acid for therapeutic applications .

Metabolic Pathways

4-Fluoropyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in the transmetalation step. Additionally, the compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components .

The metabolic flux of 4-Fluoropyridine-3-boronic acid can be influenced by factors such as enzyme expression levels, cofactor availability, and the presence of other metabolic intermediates. These interactions can result in changes in metabolite levels and overall metabolic activity within cells .

Transport and Distribution

The transport and distribution of 4-Fluoropyridine-3-boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 4-Fluoropyridine-3-boronic acid can interact with binding proteins that facilitate its localization to specific cellular compartments .

The distribution of 4-Fluoropyridine-3-boronic acid within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters. These factors can affect the compound’s localization and accumulation, ultimately influencing its biological activity .

Subcellular Localization

The subcellular localization of 4-Fluoropyridine-3-boronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the boronic acid group can facilitate the localization of 4-Fluoropyridine-3-boronic acid to the endoplasmic reticulum or other organelles involved in protein synthesis and modification .

The subcellular localization of 4-Fluoropyridine-3-boronic acid can also affect its interactions with enzymes and other biomolecules. By localizing to specific compartments, the compound can modulate the activity of enzymes involved in key cellular processes, thereby influencing overall cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-3-boronic acid typically involves the borylation of 4-fluoropyridine. One common method is the palladium-catalyzed cross-coupling of 4-fluoropyridine with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation of 4-fluoropyridine .

Industrial Production Methods: Industrial production methods for 4-Fluoropyridine-3-boronic acid often utilize scalable and

Activité Biologique

4-Fluoropyridine-3-boronic acid (CAS No. 860626-80-8) is an organoboron compound that has garnered attention for its diverse biological activities and applications, particularly in organic synthesis and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 4-Fluoropyridine-3-Boronic Acid

4-Fluoropyridine-3-boronic acid is characterized by a boronic acid functional group attached to a fluorinated pyridine ring. Its molecular formula is CHBFNO, with a molecular weight of approximately 140.908 g/mol. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Target Interactions

The biological activity of 4-fluoropyridine-3-boronic acid can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with hydroxyl groups of serine or threonine residues in enzymes, particularly serine proteases. This interaction can inhibit enzyme activity, making it a potential candidate for developing enzyme inhibitors.

- Cell Signaling Modulation : The compound influences cellular signaling pathways by inhibiting specific kinases, leading to alterations in gene expression related to cell growth and differentiation.

Biochemical Pathways

The compound's role in Suzuki-Miyaura reactions indicates its involvement in biochemical pathways related to carbon-carbon bond formation. Additionally, it may affect metabolic pathways by interfering with metabolic enzymes, which can alter the levels of key metabolites within cells.

Cellular Effects

Research indicates that 4-fluoropyridine-3-boronic acid affects various cellular processes:

- Gene Expression : By modulating transcription factors, the compound can influence the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Activity : The compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, suggesting its potential as a tool for studying metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of 4-fluoropyridine-3-boronic acid suggests good stability and reactivity, essential for its application in synthetic chemistry. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its pharmacological potential .

Case Studies and Research Findings

Recent studies have highlighted the various applications and effects of 4-fluoropyridine-3-boronic acid:

- Enzyme Inhibition Studies : In vitro experiments demonstrated that 4-fluoropyridine-3-boronic acid effectively inhibits serine proteases, showcasing its potential as a therapeutic agent against diseases involving these enzymes.

- Cellular Metabolism Research : A study investigated the compound's effects on cancer cell lines, revealing that it significantly alters metabolic enzyme activities, leading to decreased cell proliferation rates.

- Synthesis Applications : The compound has been successfully employed in multiple synthetic pathways, particularly in the production of complex organic molecules through cross-coupling reactions .

Propriétés

IUPAC Name |

(4-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZOURNTIVCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382282 | |

| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860626-80-8 | |

| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridine 3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.